Cas no 945299-91-2 (2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile)

2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile is a synthetic organic compound with potential applications in medicinal chemistry. It features a piperazine ring and a nitrobenzonitrile group, offering versatile synthetic routes and potential biological activity. The compound's structural complexity and functional groups make it a valuable intermediate for the development of novel pharmaceuticals.
2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile structure
945299-91-2 structure
商品名:2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile
CAS番号:945299-91-2
MF:C18H18N4O3
メガワット:338.361
MDL:MFCD04949107
CID:3156722
PubChem ID:9181234

2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

    • 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile
    • AKOS005171465
    • CS-0364535
    • STK501395
    • 945299-91-2
    • LS-01841
    • MFCD04949107
    • H23652
    • 2-[4-(3-methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
    • ALBB-004929
    • MDL: MFCD04949107
    • インチ: InChI=1S/C18H18N4O3/c1-25-17-4-2-3-15(12-17)20-7-9-21(10-8-20)18-6-5-16(22(23)24)11-14(18)13-19/h2-6,11-12H,7-10H2,1H3
    • InChIKey: XDVQRGHJMOYKGK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 338.13789045Da
  • どういたいしつりょう: 338.13789045Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM530550-5g
2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile
945299-91-2 97%
5g
$521 2022-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435205-1g
2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile
945299-91-2 97%
1g
¥1872.00 2024-04-24
Ambeed
A604079-5g
2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile
945299-91-2 97%
5g
$532.0 2024-08-02
abcr
AB405560-500 mg
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
945299-91-2
500MG
€195.40 2023-02-03
abcr
AB405560-1g
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile; .
945299-91-2
1g
€237.00 2025-03-19
A2B Chem LLC
AI98104-500mg
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
945299-91-2 >95%
500mg
$412.00 2024-07-18
abcr
AB405560-1 g
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
945299-91-2
1g
€239.00 2023-04-25
Chemenu
CM530550-1g
2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile
945299-91-2 97%
1g
$176 2022-08-31
abcr
AB405560-500mg
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile; .
945299-91-2
500mg
€205.00 2025-03-19
A2B Chem LLC
AI98104-1g
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
945299-91-2 >95%
1g
$439.00 2024-07-18

2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile 関連文献

2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrileに関する追加情報

Introduction to 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile (CAS No. 945299-91-2)

2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile, identified by its CAS number 945299-91-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperazine core and a nitro-substituted benzene ring, has garnered attention due to its structural complexity and potential biological activities. The presence of a 3-methoxyphenyl group further enhances its pharmacophoric properties, making it a valuable scaffold for developing novel therapeutic agents.

The compound's structure combines elements that are frequently explored in medicinal chemistry for their ability to interact with biological targets. The piperazine moiety, known for its role in many psychoactive and antihypertensive drugs, provides a versatile framework for further functionalization. The nitrobenzonitrile component introduces electrophilic centers that can participate in various chemical reactions, enabling the synthesis of derivatives with tailored properties.

In recent years, there has been a surge in research focused on developing small molecules that modulate neurotransmitter systems. 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile fits into this category, as it shares structural similarities with compounds known to interact with serotonin and dopamine receptors. Preliminary studies have suggested that this molecule may exhibit properties relevant to central nervous system (CNS) disorders, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The nitro group on the benzene ring can be reduced to an amine, allowing for the introduction of additional functional groups such as hydroxyl or carboxylic acid moieties. This flexibility is crucial in drug design, as it enables chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of the final product.

The 3-methoxyphenyl substituent is another key feature that contributes to the compound's interest. This group is known to enhance lipophilicity and metabolic stability, which are critical factors in drug development. By incorporating this moiety, researchers can improve the bioavailability and duration of action of potential therapeutics.

Recent advances in computational chemistry have also highlighted the importance of virtual screening in identifying promising candidates like 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile. Molecular docking studies have shown that this compound can bind effectively to various protein targets associated with neurological disorders. These findings align with experimental data from preclinical models, suggesting that further exploration is warranted.

The synthesis of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group followed by functionalization of the piperazine ring are critical steps that must be optimized to achieve high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, reducing costs and improving scalability for future research.

In addition to its potential therapeutic applications, 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile has been studied for its role in chemical biology research. Its unique structure allows researchers to probe interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential side effects. Such studies are essential for developing safer and more effective drugs.

The growing interest in targeted therapies has also spurred research into derivatives of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile. By modifying specific functional groups, scientists can create analogs with enhanced selectivity for certain receptors or improved metabolic profiles. This approach aligns with the broader trend in pharmaceutical development towards personalized medicine.

Future directions in the study of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile may include exploring its interactions with other biological systems, such as enzymes and transporters involved in drug metabolism. Understanding these interactions could provide valuable information for optimizing dosing regimens and minimizing adverse effects.

Overall, 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-5-nitrobenzonitrile (CAS No. 945299-91-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure, combined with promising preclinical data, makes it a valuable asset for scientists working on CNS disorders and other therapeutic areas. As research continues to evolve, this molecule is likely to play an increasingly important role in drug discovery and development.

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